molecular formula C6H6ClF3N2 B1487761 4-(2-Chloroethyl)-3-(trifluoromethyl)pyrazole CAS No. 1284226-91-0

4-(2-Chloroethyl)-3-(trifluoromethyl)pyrazole

Cat. No.: B1487761
CAS No.: 1284226-91-0
M. Wt: 198.57 g/mol
InChI Key: PRGGUBNQVPFYBC-UHFFFAOYSA-N
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Description

4-(2-Chloroethyl)-3-(trifluoromethyl)pyrazole is a chemical compound characterized by its unique structure, which includes a pyrazole ring substituted with a 2-chloroethyl group and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Chloroethyl)-3-(trifluoromethyl)pyrazole typically involves the following steps:

  • Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with β-ketoesters or β-diketones.

  • Introduction of the 2-Chloroethyl Group: The chloroethyl group can be introduced via nucleophilic substitution reactions, where a suitable leaving group is replaced by the 2-chloroethyl moiety.

  • Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques are often employed to achieve industrial-scale production.

Chemical Reactions Analysis

Types of Reactions: 4-(2-Chloroethyl)-3-(trifluoromethyl)pyrazole can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can be used to convert the compound into its reduced forms.

  • Substitution: Substitution reactions can introduce different functional groups into the pyrazole ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions typically use strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation Products: Higher oxidation state derivatives of the pyrazole ring.

  • Reduction Products: Reduced forms of the compound.

  • Substitution Products: Derivatives with various functional groups introduced into the pyrazole ring.

Scientific Research Applications

4-(2-Chloroethyl)-3-(trifluoromethyl)pyrazole has found applications in several scientific research areas:

  • Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules.

  • Biology: It has been studied for its potential biological activities, including antimicrobial and antifungal properties.

  • Medicine: Research is ongoing to explore its use in pharmaceuticals, particularly as a potential therapeutic agent.

  • Industry: The compound is used in the development of agrochemicals and dyestuffs.

Mechanism of Action

The mechanism by which 4-(2-Chloroethyl)-3-(trifluoromethyl)pyrazole exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group, in particular, can enhance the compound's binding affinity to biological targets, leading to its biological activity. The exact molecular targets and pathways may vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

4-(2-Chloroethyl)-3-(trifluoromethyl)pyrazole is unique due to its specific structural features. Similar compounds include:

  • 4-(2-Chloroethyl)morpholine: Used as an intermediate in pharmaceutical synthesis.

  • Bis(chloroethyl) ether: Known for its applications in cancer research and as an intermediate in organic synthesis.

These compounds share similarities in their use as intermediates and their structural motifs, but this compound stands out due to its trifluoromethyl group, which imparts unique chemical and biological properties.

Properties

IUPAC Name

4-(2-chloroethyl)-5-(trifluoromethyl)-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClF3N2/c7-2-1-4-3-11-12-5(4)6(8,9)10/h3H,1-2H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRGGUBNQVPFYBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=C1CCCl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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